Anticancer agent 157

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Based on nomenclature patterns in oncology research, such agents are typically small molecules, biologics, or natural derivatives designed to target specific cancer pathways. For instance, highlights polysaccharides like Astragalus polysaccharide, which demonstrate immuno-enhancement and tumor suppression via mechanisms such as T cell expansion and NK cell activation . Similarly, oxadiazole derivatives (e.g., compound 7h in ) exhibit cytotoxic activity against cancer cell lines (e.g., IC50 of 112.6 µg/mL against MCF-7 cells) with low toxicity to normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 157 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties. These derivatives can be further studied for their anticancer and anti-inflammatory effects .

Scientific Research Applications

Introduction to Anticancer Agent 157

This compound, also known as NT157, is a small-molecule drug that has shown significant promise in preclinical studies for its efficacy against various cancer types. This compound targets multiple oncogenic signaling pathways and the tumor microenvironment, making it a multifaceted therapeutic candidate in cancer treatment. The following sections detail its applications, mechanisms of action, and insights from recent studies.

Preclinical Efficacy

NT157 has demonstrated efficacy across several cancer types, including:

- Melanoma : NT157 has been shown to inhibit the growth of melanoma cell lines and reduce tumor burden in mouse models .

- Prostate Cancer : The compound also exhibits anti-proliferative effects on prostate cancer cells and reduces metastasis in xenograft studies .

- Colon Cancer : In colon cancer models, NT157 has been effective in decreasing tumor size and progression .

Case Study 1: Melanoma Treatment

In a study involving A375 melanoma cells treated with NT157, mass spectrometry analysis revealed significant changes in tyrosine phosphorylation profiles. The results indicated a rapid decrease in AXL phosphorylation and subsequent proteasome-dependent degradation, highlighting NT157's potential as a dual-action agent targeting both cancer cells and their supportive microenvironment .

Case Study 2: Prostate Cancer Xenografts

NT157 was administered to mice with prostate cancer xenografts. The treatment resulted in reduced tumor size compared to control groups. Histological analysis showed decreased proliferation markers and increased apoptosis within treated tumors .

Combination Therapies

Research suggests that combining NT157 with other therapeutic agents may enhance its efficacy. For instance, pairing NT157 with inhibitors targeting the PI3K/Akt/mTOR pathway could provide synergistic effects against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of Anticancer agent 157 involves its interaction with inducible nitric oxide synthase and caspase 8. This interaction leads to the induction of apoptosis through nuclear fragmentation and chromatin condensation. The compound effectively inhibits cancer cell growth by disrupting key cellular processes and signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action and Target Specificity

- Astragalus Polysaccharide : Enhances immune checkpoint blockade efficacy (e.g., synergizes with anti-PD-L1 antibodies) and modulates macrophage polarization (M1/M2 balance), unlike conventional chemotherapies like 5-fluorouracil (5-FU), which primarily inhibit DNA synthesis .

- Oxadiazole Derivatives (e.g., 7h) : Induce apoptosis via caspase activation and mitochondrial membrane disruption, similar to ascophyllan (a seaweed-derived compound in ) but with distinct chemical scaffolds .

- Curcumin: A multitarget agent inhibiting NF-κB, AP-1, and EGFR pathways, contrasting with Agent 157’s hypothetical focus on immuno-modulation or direct cytotoxicity .

Efficacy Metrics

Table 1: Comparative In Vitro Efficacy

Table 2: In Vivo Performance and Toxicity

Synergy and Combination Potential

- Astragalus Polysaccharide + 5-FU: Reduces 5-FU-induced immunosuppression by upregulating IL-2 and TNF-α, enhancing overall therapeutic index .

- Antioxidant Cocktails + Chemotherapy : Mitigate toxicity (e.g., doxorubicin cardiotoxicity) while improving survival in 72% of clinical trials .

Resistance Mechanisms

Biological Activity

Anticancer agent 157, also referred to in various studies as NT157 or APG-157, has demonstrated significant potential as a therapeutic compound for cancer treatment. Below is a detailed analysis of its biological activity based on preclinical and clinical research findings.

-

Targeting Tyrosine Kinase Signaling

NT157 acts by disrupting the insulin-like growth factor-1 receptor (IGF-1R) and signal transducer and activator of transcription 3 (STAT3) pathways, both critical in cancer progression. By inhibiting these pathways, NT157 reduces cancer cell proliferation and survival while enhancing apoptosis in tumor cells . -

Immune Modulation

APG-157, a botanical drug containing polyphenols like curcumin, enhances immune checkpoint blockade therapies such as anti-CTLA-4 and anti-PD-1. It increases CD8+ T-cell infiltration into the tumor microenvironment (TME) and reduces inhibitory cytokines like IL-1β, TNF-α, and IL-8, thereby promoting anti-tumor immunity . -

Epigenetic and Microbiome Modulation

APG-157 treatment alters gene expression related to inflammatory and apoptotic pathways. It also modulates the oral microbiome by restoring a healthy Firmicutes-to-Bacteroides ratio, which may influence systemic immune responses . -

Topoisomerase II Inhibition

Novel derivatives of fluoroquinolone analogs related to this compound inhibit Topoisomerase II, an enzyme essential for DNA replication. This activity arrests the cell cycle at the G2/M phase in cancer cells, leading to reduced proliferation and enhanced cytotoxicity .

In Vitro Studies

- Cancer Cell Lines : NT157 demonstrated growth inhibition across multiple human cancer cell lines (e.g., H1975, A427) when combined with interferons. It also downregulated EMT markers like Snail while increasing E-cadherin expression .

- Topoisomerase II Inhibition : Fluoroquinolone derivatives showed up to 12-fold greater cytotoxicity than Etoposide in NCI-60 cell line assays. These compounds selectively targeted cancer cells with minimal toxicity to normal cells .

In Vivo Studies

- Tumor Suppression : In animal models, APG-157 combined with anti-CTLA-4 resulted in significant tumor growth suppression (p = 0.0065). The combination therapy also reduced STAT3/pSTAT3 levels while increasing apoptotic signaling .

- Cachexia Management : BPC157, another related compound, mitigated cancer cachexia by improving muscle atrophy and reducing hypercatabolic states in preclinical models .

APG-157 Phase I Trials

- Patient Group : Conducted on patients with advanced head-and-neck cancers.

- Outcomes :

Safety Profile

Both NT157 and APG-157 exhibited minimal toxicity in clinical settings. No dose-limiting toxicities were reported during trials, making these agents promising candidates for combination therapies .

Comparative Data Table

| Study Aspect | APG-157 | NT157 | Fluoroquinolone Derivatives |

|---|---|---|---|

| Mechanism of Action | Immune modulation; microbiome | IGF-1R/STAT3 inhibition | Topoisomerase II inhibition |

| Target Pathways | Cytokine reduction; TME changes | Tyrosine kinase signaling | DNA replication |

| Cancer Types Tested | Head-and-neck cancers | Multiple solid tumors | Breast (MCF-7), lung (A549) |

| Preclinical Efficacy | Tumor suppression (p<0.01) | Apoptosis induction | G2/M phase arrest |

| Toxicity Profile | Minimal | Low | Selective cytotoxicity |

Case Study 1: Combination Therapy with Checkpoint Inhibitors

In a cohort of patients receiving APG-157 alongside anti-PD-L1 therapy:

- Tumor growth was significantly reduced.

- CD8+ T-cell infiltration increased by over 30%, compared to 5% in controls .

Case Study 2: Cancer Cachexia Management

BPC157 was tested for its effects on cachexia in rats:

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for validating the mechanism of action of Anticancer Agent 157 in preclinical studies?

To assess mechanisms, use in vitro models (e.g., triple-negative breast cancer cell lines like MDA-MB-157, which exhibit dysregulated mitosis and high MAD2L2 expression ) combined with in vivo xenografts. Include controls for apoptosis (e.g., caspase-3 assays) and mitotic disruption (e.g., live-cell imaging to track mitotic slippage). Validate target engagement using siRNA silencing of MAD2L2 to confirm phenotypic rescue .

Q. How can researchers design experiments to distinguish between direct cytotoxic effects and immune-mediated responses induced by this compound?

Use immune-deficient murine models (e.g., NOD/SCID mice) to isolate direct cytotoxic effects. Compare results with immunocompetent models to evaluate immune contributions. Flow cytometry of tumor-infiltrating lymphocytes (TILs) and cytokine profiling (e.g., IL-2, IFN-γ) can quantify immune activation . For in vitro studies, co-culture cancer cells with peripheral blood mononuclear cells (PBMCs) to assess immune-cell-mediated cytotoxicity .

Q. What methodologies are recommended for identifying molecular targets of this compound in heterogeneous tumor populations?

Employ multi-omics approaches:

- Proteomics : Immunoprecipitation followed by mass spectrometry to identify binding partners (e.g., APC/C complex in mitosis ).

- Transcriptomics : RNA-seq of treated vs. untreated cells to map dysregulated pathways (e.g., spindle assembly checkpoint genes).

- CRISPR screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different cancer subtypes?

Stratify analyses by molecular subtypes (e.g., hormone receptor status in breast cancer). Use patient-derived organoids (PDOs) to model interpatient heterogeneity . For clinical data contradictions, apply Bayesian statistical models to account for covariates like prior therapies or biomarker status (e.g., APC/C activity levels ). Reconcile discrepancies by validating findings in orthogonal assays (e.g., comparing in vitro cytotoxicity with in vivo tumor regression rates) .

Q. What strategies optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound in early-phase trials?

- PK : Use LC-MS/MS to quantify drug levels in plasma and tumor tissues. Model compartmental PK using non-linear mixed-effects (NLME) software.

- PD : Integrate tumor biopsies for target modulation assays (e.g., MAD2L2 protein quantification via Western blot ). Correlate PD markers with clinical response using receiver operating characteristic (ROC) curves .

- Dosing : Adaptive trial designs (e.g., continuous reassessment method) to balance toxicity and efficacy .

Q. How can researchers investigate the role of the gut microbiota in modulating resistance to this compound?

Conduct fecal microbiota transplants (FMT) from responder vs. non-responder patients into germ-free mice. Analyze metagenomic sequencing data to identify bacterial taxa associated with drug efficacy. Validate findings using in vitro cultures of patient-derived microbiota with cancer cell lines . Measure microbial metabolites (e.g., short-chain fatty acids) that may influence drug metabolism or immune activation .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing survival data in trials involving this compound?

Use Cox proportional hazards models with time-dependent covariates to adjust for post-treatment therapies (e.g., subsequent immunotherapies). Kaplan-Meier curves should include log-rank tests stratified by biomarker status. For small sample sizes (e.g., n < 50), employ permutation tests to reduce type I errors .

Q. How should researchers validate preclinical findings of this compound in translational studies?

Leverage patient avatars:

Properties

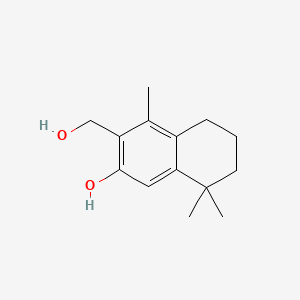

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(hydroxymethyl)-4,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-ol |

InChI |

InChI=1S/C14H20O2/c1-9-10-5-4-6-14(2,3)12(10)7-13(16)11(9)8-15/h7,15-16H,4-6,8H2,1-3H3 |

InChI Key |

TVANSUWJOPMMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCC(C2=CC(=C1CO)O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.